AC9-25
Description
Contextualization of AC9-25 within Annexin (B1180172) A1 N-terminal Peptides
Annexin A1 is a 37-kDa calcium- and phospholipid-binding protein that plays a significant role in regulating inflammatory responses and other cellular processes. frontiersin.orgmdpi.commednexus.org The N-terminal region of AnxA1, comprising the first 44 amino acids, is particularly important as it contains domains that retain much of the biological activity of the full-length protein. frontiersin.orgmdpi.comdovepress.com this compound is one such peptide derived from this N-terminal region, specifically corresponding to amino acids 9-25 of AnxA1. frontiersin.orgmedchemexpress.comrndsystems.comtocris.com Other notable N-terminal peptides studied include Ac2-26 and Ac2-12, which are also constructed with an acetyl-blocked N-terminus for enhanced stability and resistance to proteolytic degradation. frontiersin.org The study of these derived peptides, including this compound, allows researchers to investigate specific functional domains of AnxA1 and their potential as therapeutic agents or research tools. frontiersin.org
Historical Trajectories and Current Status of this compound Research
Research into Annexin A1 and its anti-inflammatory properties dates back several decades, with the protein originally cloned in 1986 and termed lipocortin 1. frontiersin.org The understanding of how AnxA1 mediated its cellular effects remained unclear until around 2000, when studies began to demonstrate its interaction with formyl peptide receptors (FPRs). frontiersin.org A seminal paper in 2000 showed that peptides derived from the N-terminus of AnxA1, such as Ac2-26, could activate FPR type 1 (FPR1). frontiersin.org Subsequent research identified that full-length AnxA1 could bind and activate FPR2/ALX. frontiersin.org
This compound emerged as a subject of specific interest as researchers investigated the activities of different N-terminal fragments. Studies have explored its ability to interact with FPRs and its subsequent effects on cellular functions, particularly in the context of inflammation and immune responses. medchemexpress.comrndsystems.comgenscript.comresearchgate.netd-nb.infobio-techne.com While Ac2-26 and Ac2-12 have also been studied for their anti-inflammatory and pro-resolving actions, research indicates some functional differences between these peptides and this compound in certain cellular systems. nih.govarvojournals.org
Currently, this compound research continues to explore its precise mechanisms of action and its potential as a research tool to understand FPR signaling and the role of AnxA1-derived peptides in various biological processes. genscript.comresearchgate.netd-nb.info While some studies highlight its agonist activity on FPRs, particularly FPR1, others investigate its ability to modulate cellular responses triggered by other stimuli. rndsystems.comgenscript.combio-techne.com The research trajectory indicates a move towards understanding the specific receptor interactions and downstream signaling pathways mediated by this compound in different cell types. genscript.comresearchgate.netd-nb.info
Overview of Established Biological Activities of this compound in Cellular Systems
Research has established several biological activities of this compound in various cellular systems, primarily linked to its interaction with formyl peptide receptors (FPRs). This compound is recognized as a formyl peptide receptor agonist. medchemexpress.comrndsystems.com
One key established activity is the activation of neutrophil NADPH oxidase through FPR. medchemexpress.comrndsystems.comgenscript.combio-techne.com This activation leads to the release of superoxide (B77818) anions. genscript.commdpi.com However, studies also indicate that this compound can inhibit the release of superoxide anions from neutrophils when these cells are triggered by other chemoattractants. genscript.comnih.gov This suggests a complex modulatory role for this compound in neutrophil function.
Studies using transfected cells have provided insights into the specific FPR subtypes activated by this compound. Calcium mobilization assays in HL-60 cells transfected with different FPRs suggest that this compound acts as an agonist for FPR1. researchgate.net While some research initially suggested both Ac2-26 and this compound might use FPR2 for anti-inflammatory actions, other data indicate the involvement of receptors beyond FPR2 and FPR3 in pro-resolving effects. researchgate.netd-nb.info The specific FPR subtype mediating this compound's effects can be tissue-specific and may differ from those activated by full-length AnxA1 or other AnxA1-derived peptides. frontiersin.org
This compound has also been shown to inhibit leukocyte extravasation. rndsystems.comtocris.combio-techne.com This activity is significant in the context of inflammatory responses, where the movement of leukocytes from blood vessels into tissues is a key event. rndsystems.com
Here is a summary of some established biological activities of this compound in cellular systems:
| Biological Activity | Cellular System(s) Primarily Studied | Key Receptor(s) Implicated | References |
| Activation of NADPH oxidase | Neutrophils | FPR1 | medchemexpress.comrndsystems.comgenscript.combio-techne.com |
| Inhibition of superoxide anion release | Neutrophils (when triggered by other chemoattractants) | Distinct from FPR/FPRL1 | genscript.comnih.gov |
| Inhibition of leukocyte extravasation | Leukocytes | FPR1, potentially others | rndsystems.comtocris.combio-techne.com |
| FPR agonist | Various cells expressing FPRs | FPR1, potentially others | medchemexpress.comrndsystems.comresearchgate.netd-nb.info |
| Induction of intracellular Ca2+ increase | HL-60 cells transfected with FPR1 | FPR1 | researchgate.net |
Structure
2D Structure
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-amino-5-oxopentanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-amino-4-oxobutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-5-amino-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-5-amino-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-6-aminohexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C99H143N23O33/c1-10-49(6)81(121-94(149)67(42-53-18-12-11-13-19-53)117-91(146)69(44-55-46-105-58-21-15-14-20-57(55)58)115-83(138)50(7)106-84(139)59(107-52(9)124)27-34-71(101)126)97(152)113-65(33-40-78(136)137)89(144)118-70(45-74(104)129)92(147)111-63(31-38-76(132)133)87(142)109-62(30-37-75(130)131)86(141)108-60(28-35-72(102)127)85(140)110-64(32-39-77(134)135)88(143)116-68(43-54-23-25-56(125)26-24-54)93(148)119-79(47(2)3)95(150)112-61(29-36-73(103)128)90(145)122-82(51(8)123)98(153)120-80(48(4)5)96(151)114-66(99(154)155)22-16-17-41-100/h11-15,18-21,23-26,46-51,59-70,79-82,105,123,125H,10,16-17,22,27-45,100H2,1-9H3,(H2,101,126)(H2,102,127)(H2,103,128)(H2,104,129)(H,106,139)(H,107,124)(H,108,141)(H,109,142)(H,110,140)(H,111,147)(H,112,150)(H,113,152)(H,114,151)(H,115,138)(H,116,143)(H,117,146)(H,118,144)(H,119,148)(H,120,153)(H,121,149)(H,122,145)(H,130,131)(H,132,133)(H,134,135)(H,136,137)(H,154,155)/t49-,50-,51+,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,79-,80-,81-,82-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWAGQOJTUDBVPD-ZONPJGGESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C99H143N23O33 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2183.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular and Receptor Interactions of Ac9 25
Formyl Peptide Receptor (FPR) Family Ligand Binding Specificity of AC9-25
The human FPR family consists of three main members: Formyl Peptide Receptor 1 (FPR1), FPR-like 1 (FPRL1), now officially known as FPR2, and FPR-like 2 (FPRL2), now officially known as FPR3. frontiersin.orgmdpi.comwikipedia.orgnih.govgenecards.org this compound displays differential binding and activation profiles across these receptors. genscript.com
Agonistic Activity of this compound on Formyl Peptide Receptor 1 (FPR1)
This compound acts as an agonist for Formyl Peptide Receptor 1 (FPR1). genscript.comrndsystems.commedchemexpress.comnih.gov Studies have shown that this compound can activate neutrophil NADPH oxidase through FPR1, leading to the release of superoxide (B77818) anions. genscript.comrndsystems.commedchemexpress.comnih.govdntb.gov.uatargetmol.comnih.gov The peptide's ability to activate FPR1 has been demonstrated in experiments using receptor antagonists, desensitized cells, and transfected cell lines expressing FPR1. genscript.comnih.gov At high concentrations, ANXA1 peptides, including this compound, can fully activate FPR1, similar to conventional agonists, inducing pro-inflammatory responses. mdpi.comnih.govsemanticscholar.org However, at lower concentrations, they may exhibit only partial activity at FPR1, potentially leading to neutrophil desensitization and inhibition of migration induced by other chemoattractants. mdpi.com Calcium mobilization assays in HL-60 cells stably transfected with FPR1 have also indicated that this compound is an FPR1 agonist, inducing an increase in intracellular calcium concentration. researchgate.net
Differential Interaction Profile of this compound with FPR-like 1 (FPRL1) and FPR-like 2 (FPRL2)
In contrast to its agonistic activity at FPR1, this compound demonstrates a differential interaction profile with FPR-like 1 (FPRL1/FPR2) and FPR-like 2 (FPRL2/FPR3). Research indicates that this compound activates neutrophil NADPH oxidase specifically through FPR1 but not through FPRL1. genscript.comnih.gov Calcium mobilization studies in HL-60 cells transfected with FPRL1 showed that the intracellular calcium concentration remained at a resting level upon addition of this compound, indicating a lack of activation of FPRL1 by this peptide. researchgate.net Similarly, no transient increase in intracellular calcium was observed in HL-60 cells transfected with FPRL2 when challenged with this compound. researchgate.net These findings suggest that this compound does not act as an activating agonist for FPRL1 or FPRL2 in these contexts. genscript.comnih.govresearchgate.net While some studies suggest ANXA1 peptides like Ac2-26 and this compound might use FPR2 for anti-inflammatory actions, other data propose the involvement of other receptors, including FPR3, in pro-resolving effects. nih.govresearchgate.net However, the activating signal mediated by this compound, such as NADPH oxidase activation, appears to be specifically transduced via FPR1 and not FPRL1. genscript.comnih.gov
Identification and Characterization of Putative Novel Receptor Interactions for this compound
Beyond the known FPR family members, evidence suggests that this compound may interact with other, as yet unidentified, receptors. genscript.comfrontiersin.orgmedchemexpress.comnih.gov Specifically, the inhibitory signal generated by this compound, such as the inhibition of neutrophil superoxide anion release triggered by other chemoattractants, appears to be mediated through a receptor distinct from FPR1 and FPRL1. genscript.comnih.gov This putative novel receptor shares some functional similarities with the neutrophil histamine (B1213489) receptor and the LXA4 receptor. genscript.com Further research is needed to fully identify and characterize this receptor and the signaling pathways it utilizes in response to this compound. genscript.comnih.gov
Structure-Activity Relationship (SAR) Studies of this compound
Structure-Activity Relationship (SAR) studies aim to understand how modifications to a molecule's structure affect its biological activity. scribd.comazolifesciences.comnih.govresearchgate.net For this compound, SAR studies have focused on identifying key amino acid sequences and the impact of N-terminal modifications on its interaction with FPRs and subsequent functional outcomes. guidetopharmacology.org
Elucidation of Core Activating Amino Acid Sequences within this compound (e.g., Gln9-Phe12)
Research has identified a core amino acid sequence within this compound that is crucial for its activating properties, particularly its interaction with FPR1 and the activation of neutrophil NADPH oxidase. guidetopharmacology.orgnih.gov This core structure is the tetrapeptide sequence Gln9-Ala10-Trp11-Phe12. semanticscholar.orgguidetopharmacology.orgnih.govresearchgate.net Studies using truncated peptides derived from the N-terminal domain of ANXA1 have shown that Gln9-Phe12 is the smallest peptide that retains the ability to activate NADPH oxidase and inhibit activity induced by other agonists like fMLF and WKYMVM. nih.gov This suggests that the Gln9-Phe12 sequence is a critical functional motif within the larger this compound peptide for engaging with FPR1 and initiating downstream signaling. guidetopharmacology.orgnih.govresearchgate.net A structural model of the peptide agonist-FPR1 complex suggests that the transmembrane binding pocket of the receptor is optimally suited to bind a tetrapeptide. nih.gov
Impact of N-terminal Peptide Truncations and Modifications on this compound Functionality
Studies involving truncations and modifications of the N-terminal region of ANXA1, from which this compound is derived, have revealed significant impacts on the functional properties of the resulting peptides. Truncation of the N-terminal part of ANXA1 can generate immunoregulatory peptides with altered functional properties compared to the full-length protein. genscript.comnih.gov For this compound specifically, which is an N-terminal peptide of ANXA1, its biological activities, including the activation and inhibition of neutrophil superoxide anion release, are dependent on its structure. genscript.comrndsystems.comnih.gov Removal of amino acids from the C and N termini of a related peptide, Gln9-Tyr20, highlighted the critical importance of the first amino acid, Gln9, for activity. nih.gov While this compound itself is an acetylated peptide, the impact of acetylation specifically on its FPR interactions compared to a non-acetylated form is a relevant consideration in SAR studies. The differential activity observed between this compound (Gln9-Lys25) at varying concentrations (activating NADPH oxidase at higher concentrations, inhibiting at lower concentrations) also underscores the importance of peptide concentration and potentially subtle structural conformations or receptor engagement modes in determining the functional outcome. nih.gov
Molecular Binding Mechanisms of this compound to Intracellular Proteins
Current research primarily describes the molecular interactions of this compound with cell surface receptors, specifically FPR1 and an unidentified inhibitory receptor, to trigger downstream intracellular signaling cascades. While these receptor interactions lead to various intracellular events, such as NADPH oxidase activation and calcium mobilization, the available literature does not extensively detail direct binding mechanisms of the this compound peptide itself to intracellular proteins following cellular uptake. The observed effects appear to be initiated by this compound binding to its cognate receptors on the cell membrane.
Exploration of Non-Canonical Protein Binding Sites for this compound
Based on the currently available research, detailed studies specifically exploring the binding of the this compound peptide to non-canonical intracellular protein binding sites are not prominently reported. The primary focus of investigations into this compound's mechanism of action has been on its interactions with formyl peptide receptors and a separate inhibitory receptor on the cell surface. The precise molecular targets and binding sites responsible for the inhibitory effects mediated through a receptor distinct from the FPR family remain to be fully identified and characterized.
Detailed research findings regarding the effects of this compound on neutrophil function include observations on superoxide anion release and calcium mobilization.
| Effect | Mediator Involved | Notes | Reference |
| Activation of NADPH oxidase | FPR1 | Not mediated by FPRL1. | bio-techne.comgenscript.com |
| Inhibition of oxidase activity | Not-yet-identified receptor | Distinct from FPR and FPRL1. Mechanism potentially involves signaling downregulation. | bio-techne.comgenscript.com |
| Induction of Calcium Mobilization | FPR | Observed in transfected cells expressing FPR. | genscript.comnih.gov |
| Desensitization of AnxA1-stimulated Ca2+ response | FPRs | This compound can desensitize the AnxA1 response. | nih.gov |
Further research is needed to fully elucidate the molecular mechanisms downstream of this compound receptor binding and to investigate any potential direct intracellular protein interactions, including those at non-canonical sites, that may contribute to its observed biological activities.
Intracellular Signaling Pathways Modulated by Ac9 25
Regulation of NADPH Oxidase Activity by AC9-25
This compound demonstrates a dual capacity in regulating neutrophil NADPH oxidase activity, capable of both activating and inhibiting the release of superoxide (B77818) anions depending on the context and the triggering agonist.
This compound-Mediated Activation of Neutrophil NADPH Oxidase
This compound acts as a formyl peptide receptor (FPR) agonist and is known to activate the neutrophil NADPH oxidase. This activation is transduced specifically through FPR, but notably not through FPR-like 1 (FPRL1). uni-freiburg.demdpi.comresearchgate.netmdpi.cominvivochem.cn Studies utilizing receptor antagonists, inhibitors, desensitized cells, and transfected cells have provided evidence for this FPR-dependent activation pathway. uni-freiburg.demdpi.com The release of superoxide anions, a key function of activated NADPH oxidase, is a measurable outcome of this compound stimulation in neutrophils. uni-freiburg.de This activation pattern is shared with other chemoattractants known to activate neutrophil NADPH oxidase. uni-freiburg.de
Mechanisms of this compound-Induced Inhibition of Superoxide Anion Release Triggered by Other Agonists
Beyond its activating role, the this compound peptide also inhibits the oxidase activity in neutrophils when triggered by a variety of other agonists. uni-freiburg.demdpi.com This inhibitory effect is observed not only with the FPR-specific agonist N-formyl-Met-Leu-Phe (fMLF) but also with several other agonists that operate through different G protein-coupled receptors. uni-freiburg.demdpi.com Research indicates that the inhibitory signal generated by this compound is transduced through a receptor distinct from both FPR and FPRL1. uni-freiburg.demdpi.com This suggests the involvement of a separate, not-yet-identified receptor that shares some functional similarities with receptors such as the neutrophil histamine (B1213489) receptor and the LXA4 receptor. uni-freiburg.de The mechanism behind this inhibition does not involve a direct effect on the NADPH oxidase itself, as this compound has no effect on oxidase activity triggered by PMA, an activator that bypasses cell-surface receptors and directly activates PKC. uni-freiburg.de Furthermore, the inhibitory effect is not related to signaling downstream of PKC. uni-freiburg.de The fact that the inhibitory signal affects responses to various G protein-coupled receptor-binding agonists also rules out the possibility that this compound competes with these agonists for receptor binding. uni-freiburg.de The precise mechanism for this inactivation is not fully understood but may involve a general down-regulation of receptor signaling or hierarchical cross-desensitization of receptor/signaling pathways. uni-freiburg.de
Calcium Mobilization Dynamics Elicited by this compound
This compound influences intracellular calcium levels, a critical component of signal transduction in various cell types, particularly in cells expressing FPRs.
This compound-Induced Intracellular Calcium Flux in FPR-Expressing Cells
This compound is capable of triggering an increase in intracellular calcium concentration ([Ca2+]i) in cells expressing FPR. mdpi.comhmong.in.thmdpi.cominvivochem.cn Experiments using transfected HL-60 cells have demonstrated that this compound induces a calcium response in cells stably transfected with FPR. uni-freiburg.dehmong.in.th In contrast, no significant transient increase in [Ca2+]i is observed in HL-60 cells expressing FPRL1 or FPRL2 upon addition of this compound. uni-freiburg.dehmong.in.th These findings from calcium mobilization assays support the notion that this compound acts as an agonist for FPR. uni-freiburg.dehmong.in.th Changes in intracellular calcium can be measured using fluorescent indicators in cells activated by this compound. hmong.in.thuni-freiburg.de
Calcium Transduction Pathways Distinct from FPRs Activated by this compound
While this compound-induced calcium mobilization is clearly linked to FPR activation, there is also evidence suggesting the involvement of calcium transduction pathways distinct from FPRs, particularly in the context of its inhibitory signaling. The inhibitory signal induced by this compound, which is thought to be transduced by a receptor distinct from FPR and FPRL1, is also generated in cells lacking functional FPRs and FPRL1s. uni-freiburg.de This implies that the calcium signaling associated with the inhibitory effects of this compound may be mediated through a different receptor or pathway. Some research suggests that FPR2 might be involved in the anti-inflammatory actions of annexin (B1180172) A1-derived peptides, including potentially this compound, although other studies propose the involvement of receptors other than FPR2 and FPR3 for the resolving effects. hmong.in.th Activation of FPRs in general can lead to transient calcium fluxes through pathways involving G-proteins and phospholipase C (PLC).
Modulation of Kinase and Phosphatase Activities by this compound
The intracellular signaling cascades initiated by agonists binding to FPRs, including this compound, involve the modulation of various kinase and phosphatase activities. While direct modulation of specific kinases or phosphatases by this compound itself is not extensively detailed in the provided sources, its action through FPRs influences pathways where these enzymes play crucial roles.
FPR activation triggers several agonist-dependent signal transduction pathways, including those involving protein kinase C (PKC) isoforms, the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) pathway, the mitogen-activated protein kinase (MAPK) pathway (including p38MAPK and ERK1/2), and the phosphorylation of cytosolic tyrosine kinases. uni-freiburg.de Phosphatases are also integral to these signaling networks, counterbalancing kinase activity and regulating signal duration and intensity. For instance, calcium signaling, which is elicited by this compound, can involve calcium-sensitive adenylyl cyclases and potentially calcium-regulated kinases like CaMKII and phosphatases like calcineurin. However, studies on adenylyl cyclase 9 (AC9), a different protein also sometimes referred to as AC-9, indicate it is generally insensitive to direct regulation by most G proteins or protein kinases, except Gαs, and its basal activity is regulated by intracellular free Ca2+ and calcineurin. It is important to note that this refers to adenylyl cyclase 9 and not the peptide this compound.
This compound Effects on Specific Protein Kinases (e.g., p38 Mitogen-Activated Protein Kinase, ERK1/2)
This compound has been shown to have an amplifying effect on enzymes such as protein kinases biosynth.com. Protein kinases, including p38 Mitogen-Activated Protein Kinase (p38 MAPK) and Extracellular-signal-regulated kinases (ERK1/2), are crucial components of intracellular signal transduction pathways, regulating various cellular processes such as proliferation, differentiation, stress responses, and apoptosis emjreviews.comimrpress.com. The ERK1/2 pathway is primarily activated by mitogens, while p38 kinases are predominantly activated by stress and genotoxic factors imrpress.com.
While the search results indicate that this compound can have an amplifying effect on protein kinases in general biosynth.com, direct detailed research findings specifically on this compound's effects on p38 MAPK and ERK1/2 were not extensively detailed in the provided snippets in the context of this compound itself. However, the broader context of these kinases in signaling pathways, including those related to apoptosis, is established emjreviews.comimrpress.com.
This compound Influence on Protein Phosphatases
This compound has been shown to have an amplifying effect on enzymes such as protein phosphatases biosynth.com. Protein phosphatases are key regulatory molecules that counterbalance the actions of protein kinases by removing phosphate (B84403) groups from proteins, thereby regulating the level of protein phosphorylation and controlling the duration and amplitude of signaling mdpi.com. They are involved in numerous cellular processes, including cell cycle control, cell survival, and apoptosis mdpi.com.
Specific details regarding the direct influence of this compound on particular protein phosphatases were not extensively provided in the search results, beyond the general statement about its amplifying effect on these enzymes biosynth.com. Protein phosphatase 2A (PP2A), for instance, is a highly conserved protein phosphatase involved in regulating various cellular processes and is known to interact with and dephosphorylate target proteins mdpi.complos.org. Other protein phosphatases like PP1, PP2Cβ, and PP5 are also known to regulate signaling pathways plos.org.
Signal Transduction Cascades Associated with this compound-Mediated Apoptosis
This compound has been shown to induce apoptosis in certain cell types, including melanoma cells and endothelial cells biosynth.com. The induction of apoptosis by this compound in melanoma cells may involve binding to the cell membrane, potentially increasing membrane permeability and disrupting ion channels biosynth.com. In endothelial cells, this compound induces apoptosis by activating signal transduction pathways and inducing the release of cytokines biosynth.com.
Apoptosis is a complex process regulated by intricate signal transduction cascades creativebiolabs.net. These cascades often involve the activation of caspases, a family of proteases that execute the dismantling of the cell creativebiolabs.net. Adaptor proteins and complexes like the apoptosome play central roles in initiating these caspase cascades in response to pro-apoptotic signals creativebiolabs.net. While this compound is reported to induce apoptosis via signal transduction pathways biosynth.com, the specific cascades downstream of this compound binding that lead to apoptosis, including the involvement of particular caspases or adaptor proteins, were not fully elucidated in the provided search results.
Cellular and Functional Research on Ac9 25
Immunomodulatory Effects of AC9-25 on Leukocyte Function
This compound has been studied for its effects on the function of leukocytes, key players in the inflammatory response. These effects include influencing neutrophil activation and deactivation, as well as inhibiting leukocyte extravasation.
This compound-Induced Neutrophil Activation and Deactivation Mechanisms
This compound acts as a formyl peptide receptor 1 (FPR1) ligand and stimulates neutrophil NADPH oxidase activation. rndsystems.combio-techne.comtocris.comtargetmol.commedchemexpress.com While it stimulates NADPH oxidase activation through FPR, an inhibitory signal appears to be generated independently of the FPR family receptors. rndsystems.combio-techne.commedchemexpress.com this compound has been shown to cause transient calcium fluxes and L-selectin shedding in human neutrophils. nih.gov L-selectin shedding is a molecular mechanism that mediates the effects of AnxA1 and its N-terminal peptides on neutrophil recruitment. nih.gov
Inhibition of Leukocyte Extravasation by this compound
This compound is an N-terminal peptide of Annexin (B1180172) I that inhibits leukocyte extravasation. rndsystems.combio-techne.comtocris.comtargetmol.com Annexin A1, from which this compound is derived, also prevents neutrophil transmigration and adhesion to endothelial cells. esmed.org This mechanical prevention of neutrophil responsiveness further inhibits the inflammatory cascade. esmed.org AnxA1 mimetic peptides, including this compound, can lead to the activation of Fpr2, which are more abundant in adherent leukocytes, promoting cell activation and intracellular signaling, with the detachment of leukocytes from the endothelium. mdpi.comnih.gov
Impact of this compound on Macrophage Activation and Pro-Inflammatory Cytokine Production
While some AnxA1 mimetic peptides have demonstrated effects on macrophage function and cytokine production, the direct impact of this compound specifically on macrophage activation and pro-inflammatory cytokine production is less extensively documented in the provided search results compared to other AnxA1 peptides like Ac2-26. AnxA1 itself has an anti-inflammatory action on macrophages, as phagocytosis of AnxA1 knock-down necrotic cells induced increased release of proinflammatory cytokines TNF, IL-6, and IL-1β by phagocytic cells. nih.gov Other AnxA1 mimetic peptides have been shown to regulate the release of cytokines such as IL-1β, IL-6, TNF-α, and chemokine MCP-1 in models of acute inflammation. mdpi.com Pro-inflammatory cytokines, such as IL-1β, TNFα, and IL-6, are primarily produced by monocytes and macrophages and play a crucial role in the inflammatory response. nih.govthermofisher.comfrontiersin.org
Apoptosis Induction by this compound in Pathological Cell Lines
Research suggests that this compound may play a role in inducing apoptosis in certain pathological cell lines.
Antifungal Activities of this compound
Despite its investigation in other biological contexts, a comprehensive search for information specifically detailing the antifungal activities of this compound against Candida albicans, Saccharomyces cerevisiae, and Saccharomyces paradoxus within the available search results did not yield relevant data.
This compound-Induced Fungal Cell Death in Candida albicans, Saccharomyces cerevisiae, and Saccharomyces paradoxus
Based on the lack of information regarding the antifungal activity of this compound against Candida albicans, Saccharomyces cerevisiae, and Saccharomyces paradoxus in the conducted search, there are no findings to report on this compound-induced cell death in these specific fungal species.
This compound in Ocular Surface Biology
Research has explored the role of this compound in the context of ocular surface biology, particularly concerning its effects on conjunctival goblet cells. These cells are crucial for maintaining ocular surface health through the secretion of mucins. This compound has been investigated for its potential influence on the functions of these cells.
Responses of Cultured Rat Conjunctival Goblet Cells to this compound Stimulation
Studies utilizing cultured rat conjunctival goblet cells have shown that this compound can elicit specific cellular responses. This compound, acting as a formyl peptide receptor (FPR) agonist, has been demonstrated to stimulate an increase in intracellular calcium concentration ([Ca2+]i) in these cells. nih.govropensci.org This increase in [Ca2+]i is a key signaling event in various cellular processes, including mucin secretion in goblet cells. The observed increase in [Ca2+]i induced by this compound was found to be inhibited by BOC-2, an antagonist of FPR1 and FPR2/ALX, suggesting that this compound exerts its effects on these cells via the activation of formyl peptide receptors. nih.gov
Advanced Methodological Approaches in Ac9 25 Research
In Vitro Experimental Systems for AC9-25 Investigation
In vitro systems are fundamental in dissecting the molecular mechanisms of this compound. These controlled environments, utilizing both immortalized cell lines and primary cells, allow for detailed characterization of receptor interactions and downstream signaling pathways.
Use of Transfected Cell Lines (e.g., HL-60, HEK293) for this compound Receptor Characterization and Signaling Studies
Transfected cell lines, which are engineered to express specific receptors, serve as powerful tools for characterizing the receptor targets of this compound and its subsequent signaling cascades. Human promyelocytic leukemia (HL-60) cells and Human Embryonic Kidney 293 (HEK293) cells are commonly used for this purpose due to their robust growth and high transfection efficiency. nih.govmdpi.com
Studies have utilized HL-60 cells stably transfected to express different members of the formyl peptide receptor (FPR) family—namely FPR, FPRL1, and FPRL2. researchgate.net In these models, this compound was shown to induce calcium mobilization specifically in HL-60 cells expressing FPR, but not in those expressing FPRL1 or FPRL2. researchgate.net This selective activation, measured by changes in intracellular calcium concentration, strongly suggests that this compound is an agonist for the Formyl Peptide Receptor (FPR). researchgate.net
HEK293 cells are also instrumental in these investigations. nih.govmdpi.com Research on related peptides, such as the N-terminal Annexin (B1180172) A1 peptide Ac2-26, in HEK293 cells co-expressing FPR1 and FPR2 has demonstrated the activation of signaling pathways like the phosphorylation of ERK1/2. mdpi.com While direct studies on this compound in HEK293 cells are part of a broader research context, the use of these cells for expressing specific G protein-coupled receptors is a standard and effective method for dissecting ligand-receptor interactions and signaling. mesoscale.comnih.gov
| Cell Line | Transfected Receptor | Observed Effect of this compound | Inferred Conclusion | Reference |
|---|---|---|---|---|
| HL-60 | FPR | Increased intracellular Ca2+ concentration | This compound is an FPR agonist. | researchgate.net |
| HL-60 | FPRL1 | No change in intracellular Ca2+ concentration | This compound does not activate FPRL1. | researchgate.net |
| HL-60 | FPRL2 | No transient increase in intracellular Ca2+ concentration | This compound does not activate FPRL2. | researchgate.net |
Application of Primary Cell Culture Models for Functional Elucidation of this compound Activities
Primary cell cultures provide a more physiologically relevant system for studying the functional activities of compounds like this compound. mdpi.com Research using primary rat conjunctival goblet cells has been pivotal in elucidating the functional role of this compound. nih.govnih.govresearchgate.netarvojournals.org In these cells, this compound was found to increase the intracellular calcium concentration ([Ca2+]i), indicating activation of formyl peptide receptors present on these cells. nih.gov
Interestingly, while this compound triggered a calcium response, its functional profile differed from other Annexin A1-derived peptides like Ac2-26 and Ac2-12. nih.govarvojournals.org Unlike these other peptides, this compound did not inhibit the histamine-stimulated increase in [Ca2+]i in conjunctival goblet cells. nih.govarvojournals.org Furthermore, desensitization experiments, which are used to determine if different compounds bind to the same receptor, showed that pre-incubation with this compound significantly desensitized the subsequent response to full-length Annexin A1. nih.gov However, Annexin A1 did not desensitize the cellular response to this compound. nih.gov These findings in a primary cell model highlight the nuanced and specific functional activities of this compound. nih.govresearchgate.net
| Experimental Condition | Key Finding | Reference |
|---|---|---|
| Application of this compound | Increased intracellular Ca2+ by 200.8 ± 83.5 nmol/L. | nih.gov |
| Effect on Histamine (B1213489) Stimulation | Did not inhibit the histamine-stimulated increase in [Ca2+]i. | nih.govarvojournals.org |
| Desensitization Study (this compound pre-incubation) | Significantly desensitized the Ca2+ response to Annexin A1. | nih.gov |
| Desensitization Study (Annexin A1 pre-incubation) | Did not significantly desensitize the Ca2+ response to this compound. | nih.gov |
In Vivo Experimental Models for this compound Exploration
To understand the physiological actions of this compound within a complex biological system, researchers turn to in vivo experimental models. These models are crucial for assessing the compound's effects on processes like inflammation.
Preclinical Murine Models of Inflammation (e.g., Carrageenan-Induced Peritonitis) to Assess this compound Actions
The carrageenan-induced peritonitis model in mice is a well-established method for studying acute inflammation. nih.govresearchgate.net The injection of carrageenan into the peritoneal cavity elicits a robust inflammatory response characterized by the migration of leukocytes, particularly neutrophils. nih.govscienceopen.commdpi.com This model allows researchers to quantify the influx of inflammatory cells and the release of various mediators, thereby providing a platform to evaluate the anti-inflammatory potential of test compounds. mdpi.comresearchgate.net
While direct studies of this compound in this specific model are not extensively detailed in the provided sources, research on its active fragment, the tetrapeptide Ac9-12, has been conducted. mdpi.comresearchgate.net In the carrageenan-induced peritonitis model, pre-treatment with Ac9-12 was shown to reduce the influx of leukocytes, especially neutrophils and monocytes, into the peritoneal cavity. researchgate.net This suggests that fragments of this compound possess anti-inflammatory properties, highlighting the therapeutic potential of related peptides in regulating inflammatory responses. mdpi.com
Biophysical and Biochemical Assay Methodologies for this compound Studies
A variety of biophysical and biochemical assays are essential for quantifying the direct interaction between this compound and its receptors, providing critical data on binding affinity and selectivity.
Ligand Binding Assays for Receptor Affinity and Selectivity (e.g., Radiometric, Electrochemiluminescence-based)
Ligand binding assays are a cornerstone of receptor pharmacology, enabling the precise measurement of a ligand's affinity for its receptor. revvity.com These assays are used to determine key parameters like the dissociation constant (Kd), which reflects the strength of the ligand-receptor interaction.
Radiometric assays have traditionally been the gold standard. These assays involve using a radiolabeled version of the ligand to track its binding to receptors, which are often present in membranes prepared from transfected cells. The amount of bound radioactivity is measured to quantify the interaction and can be used in competition experiments to determine the affinity of unlabeled compounds like this compound. revvity.com
Electrochemiluminescence (ECL)-based assays represent a more modern, non-radioactive alternative. mesoscale.com In this high-throughput method, receptors from transfected cells (e.g., HEK293) are immobilized on electrodes within an assay plate. A ligand labeled with an ECL tag (e.g., Ruthenium(II) tris(bipyridine)) is then added. The binding of the labeled ligand to the receptor is detected by an electrochemically triggered light reaction, providing a highly sensitive readout. mesoscale.com This method has been shown to be equivalent or superior to radioactive assays in terms of performance, with a high signal-to-noise ratio and suitability for large-scale screening. mesoscale.com Given that this compound is a ligand for the G protein-coupled receptor FPR1, both radiometric and ECL-based assays are highly applicable for detailed characterization of its binding affinity and selectivity against different receptor subtypes.
| Feature | Radiometric Assays | Electrochemiluminescence (ECL)-based Assays |
|---|---|---|
| Label Type | Radioisotope (e.g., 3H, 125I) | ECL tag (e.g., Ru(bpy)32+) |
| Detection Method | Scintillation counting | Light emission upon electrochemical stimulation |
| Key Advantages | High sensitivity, well-established protocols | No radioactivity, high throughput, excellent sensitivity, wide dynamic range |
| Considerations | Radioactive waste disposal and safety precautions | Requires specific instrumentation and labeled reagents |
Quantitative Enzyme Activity Assays (e.g., NADPH Oxidase, Kinase/Phosphatase)
Quantitative enzyme activity assays are fundamental in this compound research to measure the functional consequences of receptor engagement. These assays provide quantitative data on the modulation of specific enzyme activities, offering insights into the peptide's pro-inflammatory and immunomodulatory roles.
NADPH Oxidase Assays: A key function attributed to this compound is the activation of the neutrophil NADPH oxidase enzyme complex. medchemexpress.comadooq.com This multi-protein complex is responsible for the "respiratory burst," a critical event in innate immunity where superoxide (B77818) anions are generated. The activity of NADPH oxidase in response to this compound is often measured using chemiluminescence-based assays. For instance, the isoluminol-enhanced chemiluminescence (ECL) technique can be employed to detect the production of reactive oxygen species (ROS) by neutrophils stimulated with this compound. genscript.com Such studies have demonstrated that this compound acts as an agonist for the formyl peptide receptor (FPR), leading to the activation of NADPH oxidase. medchemexpress.com
Kinase/Phosphatase Assays: Research into the broader family of Annexin A1 peptides also involves the investigation of downstream signaling cascades that are regulated by protein kinases and phosphatases. nih.gov While direct modulation of kinases by this compound is less characterized, studies on the parent protein and related peptides like Ac2-26 investigate signaling through pathways involving p42/p44 mitogen-activated protein kinase (MAPK)/extracellular regulated kinase 1/2 (ERK1/2) and protein kinase C (PKC). nih.govnih.gov Kinase activity assays can be performed using various formats, including cell-lysate-based assays that measure the phosphorylation of specific substrates in a physiologically relevant context. assayquant.com These assays often utilize fluorescent probes or antibodies specific to phosphorylated forms of the target protein to quantify enzyme activity. nih.govnih.gov For example, a study might investigate whether this compound binding to its receptor leads to the phosphorylation and activation of ERK1/2, a key event in many cellular processes. nih.gov
Advanced Intracellular Ion Flux Measurements (e.g., Calcium)
The binding of this compound to its G protein-coupled receptors, primarily FPR1, initiates a rapid and transient increase in the concentration of intracellular calcium ([Ca²⁺]i). nih.govresearchgate.net This calcium mobilization is a critical second messenger event that triggers a host of cellular responses.
Advanced techniques are used to measure these ion fluxes with high temporal and spatial resolution. The most common method involves loading cells with fluorescent Ca²⁺ indicators, such as Fura-2 or Indo-1. researchgate.netbu.edu These dyes exhibit a shift in their fluorescence emission spectrum upon binding to calcium. By measuring the ratio of fluorescence at two different wavelengths, researchers can accurately determine the concentration of intracellular calcium. bu.eduucl.ac.uknih.gov
In studies involving this compound, researchers have loaded cells (such as conjunctival goblet cells or transfected HL-60 cells) with these indicators and measured the change in fluorescence over time following the addition of the peptide. nih.govresearchgate.net These experiments have shown that this compound can induce a significant increase in [Ca²⁺]i. For example, in one study, this compound was found to increase [Ca²⁺]i by approximately 200 nmol/L in conjunctival goblet cells. nih.gov This response confirms the peptide's ability to activate its receptors and initiate downstream signaling. nih.govresearchgate.net
| Treatment Sequence | Peak [Ca²⁺]i Increase (nmol/L ± SEM) | P-value |
|---|---|---|
| This compound | 200.8 ± 83.5 | 0.03 |
| This compound followed by this compound | 73.0 ± 12.8 | 0.16 |
| Annexin A1 followed by this compound | - | 0.92 |
| This compound followed by Annexin A1 | 58.6 ± 12.6 | 0.002 |
Data adapted from a study on conjunctival goblet cells, illustrating the direct effect of this compound on calcium mobilization and its desensitization effects. nih.gov
Molecular and Cellular Imaging Techniques in this compound Research
Imaging techniques are indispensable for visualizing the cellular and molecular events associated with this compound activity, from receptor expression to protein signaling.
Flow Cytometry Applications for Cell Surface Receptor Expression and Functional Markers
Flow cytometry is a powerful high-throughput technique used to analyze the physical and chemical characteristics of single cells in a fluid stream. In this compound research, it is applied to quantify the expression of cell surface receptors, such as the formyl peptide receptor family (FPR1, FPR2/ALX, FPR3), on different cell types, particularly immune cells like neutrophils. ashpublications.orgresearchgate.net
By using fluorescently labeled antibodies that specifically bind to these receptors, researchers can determine the proportion of cells expressing the receptor and the density of receptors per cell. ccmb.res.in This is crucial for understanding which cell populations are likely to respond to this compound. Furthermore, flow cytometry can be used to assess the functional status of cells after stimulation with this compound by measuring the expression of activation markers, such as CD11b, or the shedding of adhesion molecules like L-selectin. ashpublications.org
Immunoblotting for Analysis of Protein Expression and Phosphorylation States
Immunoblotting, or Western blotting, is a core technique used to detect and quantify specific proteins in a sample. nih.gov In the context of this compound research, it is used to confirm the expression of target receptors like FPR1 and FPR3 in responsive cells. nih.gov
A key application of immunoblotting is the analysis of protein phosphorylation, which is a critical step in many signal transduction pathways. nih.gov Following cell stimulation with this compound, cell lysates can be prepared and separated by gel electrophoresis. Proteins are then transferred to a membrane and probed with antibodies that specifically recognize the phosphorylated forms of signaling proteins, such as ERK1/2. ashpublications.org An increase in the signal from a phospho-specific antibody indicates that this compound has activated the signaling pathway leading to the phosphorylation of that protein. This method provides direct evidence of the molecular pathways engaged by the peptide. nih.gov
Computational and Structural Biology Approaches
Computational methods provide invaluable insights into the molecular interactions between this compound and its receptors, guiding further experimental validation.
Homology Modeling and Molecular Docking for Predicting this compound Receptor-Ligand Binding Modes
When the experimental 3D structure of a target receptor like FPR1 is unavailable, homology modeling can be used to generate a predictive model. nih.gov This technique builds a 3D model of the target protein based on its amino acid sequence and an experimentally determined structure of a related homologous protein. nih.gov
Once a reliable 3D model of the receptor is obtained, molecular docking simulations can be performed to predict the preferred binding orientation and conformation of this compound within the receptor's binding site. mdpi.commdpi.com These simulations use scoring functions to estimate the binding affinity of different poses. Docking studies have been instrumental in understanding the interaction between formyl peptide receptors and their ligands. For instance, the binding site for FPR1 ligands has been investigated through docking studies using Ac-QAWF, which represents the core active structure of the this compound peptide. researchgate.net These computational predictions help identify key amino acid residues in the receptor that are critical for binding this compound, providing a molecular basis for the peptide's agonist activity. researchgate.netmdpi.com
Future Research Directions and Translational Perspectives for Ac9 25
Elucidation of Undiscovered Receptors and Signaling Nodes Involved in AC9-25 Actions
Current understanding identifies this compound as an agonist of formyl peptide receptors, particularly FPR1. medchemexpress.comrndsystems.com However, investigations in specific cell types, such as conjunctival goblet cells, suggest that this compound might interact with multiple receptors. nih.gov This highlights the necessity for comprehensive studies to identify all receptors and coreceptors that bind this compound across various cell types and tissues. Furthermore, a detailed mapping of the downstream signaling cascades activated by this compound upon receptor binding is crucial. While activation of neutrophil NADPH oxidase and effects on calcium influx have been observed, a complete understanding of the intricate signaling networks, including interactions with various intracellular mediators and pathways, is required to fully elucidate the cellular responses mediated by this compound. medchemexpress.comrndsystems.comnih.gov Future research should employ advanced techniques, such as receptor binding assays, phosphoproteomics, and genetic knockdown/knockout studies, to comprehensively delineate the receptor repertoire and signaling nodes involved in this compound's biological actions.
Comprehensive Investigation of this compound Structure-Function Relationships at an Atomic Level
The peptide nature of this compound, with its defined amino acid sequence (QAWFIENEEQEYVQTVK) and chemical formula (C99H143N23O33), provides a basis for detailed structure-function relationship studies. rndsystems.combio-techne.com While the general concept of structure-activity relationships (SAR) is fundamental in medicinal chemistry, a comprehensive investigation at an atomic level specifically for this compound is needed. This involves determining the precise three-dimensional structure of the peptide, ideally in complex with its target receptors, using techniques such as X-ray crystallography or cryo-electron microscopy. Understanding how specific amino acid residues contribute to receptor binding affinity, specificity, and the induction of particular conformational changes in the receptor is vital. scribd.com Mutagenesis studies, coupled with functional assays, can pinpoint critical residues for activity. Such atomic-level insights will be invaluable for rational design of modified peptides or peptidomimetics with improved pharmacological properties.
Advanced In Vivo Efficacy Studies of this compound in Diverse Preclinical Disease Models
Preclinical studies have indicated that this compound can inhibit leukocyte extravasation, suggesting a role in modulating inflammatory responses. rndsystems.com Studies using related FPR agonists, such as Ac9-12, in models like carrageenan-induced acute peritonitis have demonstrated effects on inflammatory markers. mdpi.com Additionally, the potential of this compound in ocular inflammatory disease has been explored in in vitro settings. nih.gov To translate these findings, advanced in vivo efficacy studies are required in a diverse range of preclinical disease models where FPR activation or leukocyte modulation is implicated. fda.goveddc.sgresearchgate.net This includes models of acute and chronic inflammation, autoimmune diseases, and potentially infectious diseases. These studies should aim to determine optimal routes of administration, effective dose ranges, and treatment durations, while also assessing the impact of this compound on disease progression and relevant biomarkers. Rigorous study design and appropriate animal models are crucial for generating data that can support future clinical translation. researchgate.net
Exploration of Synergistic or Antagonistic Interactions of this compound with Endogenous Mediators and Exogenous Compounds
The biological environment in which this compound would exert its effects is complex, involving numerous endogenous mediators and potentially co-administered exogenous compounds. Research into the interactions of related peptides, such as Ac9-12 inhibiting the activity of other FPR agonists, suggests the potential for both synergistic and antagonistic interactions. mdpi.com Future research should systematically investigate how this compound interacts with other endogenous ligands of FPRs and other signaling pathways. Furthermore, evaluating potential drug-drug interactions is essential if this compound is to be developed as a therapeutic agent. fda.govbrrh.com Studies should assess whether co-administration with common medications alters the activity or metabolism of this compound, or vice versa. This can be explored through in vitro assays and, subsequently, in vivo studies. uu.nl Understanding these interactions is critical for predicting potential outcomes in a clinical setting and for informing potential combination therapies.
Q & A
Q. What are the key structural and functional characteristics of AC9-25 relevant to designing FPR activation studies?
this compound (CAS 284040-76-2) is a 25-amino acid N-terminal peptide of annexin I, with the molecular formula C₉₉H₁₄₃N₂₃O₃₃ (MW 2183.33). Its primary function involves binding to formyl peptide receptors (FPRs), particularly activating neutrophil NADPH oxidase to generate reactive oxygen species (ROS) . For experimental design, researchers should prioritize structural stability (e.g., purity ≥95%, stored at -20°C) and validate FPR specificity using competitive binding assays with antagonists like cyclosporin H .
Q. How can researchers optimize experimental protocols for synthesizing this compound with ≥95% purity?
Solid-phase peptide synthesis (SPPS) is the standard method. Key steps include:
- Using Fmoc-protected amino acids and orthogonal deprotection strategies.
- Purification via reversed-phase HPLC with C18 columns and acetonitrile/water gradients.
- Characterization by MALDI-TOF mass spectrometry and amino acid analysis . Ensure batch-to-batch consistency by documenting retention times and UV absorption profiles .
Q. What in vivo models are appropriate for studying this compound's dual role in inflammation?
Use murine models of acute inflammation (e.g., zymosan-induced peritonitis) to assess pro-inflammatory NADPH oxidase activation. For anti-inflammatory effects, evaluate annexin I knockout mice or models of chronic inflammation (e.g., collagen-induced arthritis). Monitor ROS production via chemiluminescence assays and cytokine profiles via ELISA .
Advanced Research Questions
Q. How can researchers address discrepancies in this compound's reported pro- vs. anti-inflammatory effects?
Contradictions arise from contextual factors like cell type (neutrophils vs. macrophages) and ligand concentration. Design experiments to:
- Compare dose-response curves across cell lines.
- Use FPR1/2 knockout models to isolate receptor-specific effects.
- Integrate phosphoproteomics to map downstream signaling pathways (e.g., NF-κB vs. MAPK) .
Q. What advanced techniques validate this compound's interaction with FPRs in dynamic cellular environments?
- Surface Plasmon Resonance (SPR): Measure binding kinetics (KD, kon/koff) using immobilized FPR extracellular domains.
- Fluorescence Resonance Energy Transfer (FRET): Monitor real-time conformational changes in FPRs upon this compound binding.
- Cryo-EM: Resolve structural details of the this compound-FPR complex at near-atomic resolution .
Q. How should researchers design studies to explore this compound's role in immune modulation beyond FPR activation?
- Perform RNA-seq on this compound-treated immune cells to identify non-FPR targets (e.g., annexin A1 truncation variants).
- Use CRISPR-Cas9 libraries to screen for genes modulating this compound's effects.
- Validate findings in clinical samples (e.g., rheumatoid arthritis synovial fluid) .
Q. What statistical methods are critical for analyzing dose-dependent variability in this compound's NADPH oxidase activation?
- Apply nonlinear regression (e.g., sigmoidal dose-response curves) to calculate EC50 values.
- Use ANOVA with post-hoc Tukey tests to compare ROS levels across treatment groups.
- Report confidence intervals and effect sizes to ensure reproducibility .
Methodological and Reproducibility Considerations
Q. How can researchers resolve contradictions between this compound's traditional anti-inflammatory role and its observed pro-inflammatory effects in recent studies?
- Conduct comparative studies using recombinant annexin I full-length protein vs. This compound in parallel assays.
- Employ phospho-specific antibodies to track divergent signaling pathways (e.g., p38 MAPK vs. IκBα degradation).
- Publish raw datasets and analysis pipelines to facilitate meta-analyses .
Q. What quality control metrics are essential for ensuring this compound's reproducibility across labs?
Q. How can researchers integrate this compound findings with broader annexin family studies?
- Use systems biology tools (e.g., STRING database) to map protein-protein interaction networks.
- Cross-reference this compound data with annexin I knockout phenotypes in public repositories like GEO or PRIDE.
- Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize follow-up studies .
Data Presentation and Publishing Standards
Q. What structural details of this compound must be included in publications to support computational modeling?
Q. How should researchers report conflicting data on this compound's FPR activation thresholds?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
